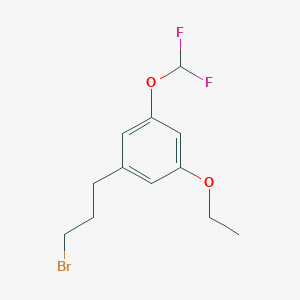
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of a bromopropyl group, a difluoromethoxy group, and an ethoxy group attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Etherification: The difluoromethoxy group can be introduced via etherification, where a suitable difluoromethoxy precursor reacts with the brominated intermediate in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Ethoxylation: The ethoxy group can be introduced through an ethoxylation reaction, where the intermediate compound reacts with an ethoxy precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or thiol.
Oxidation: The compound can undergo oxidation reactions, where the aromatic ring or the alkyl side chains are oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can target the difluoromethoxy or ethoxy groups, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative, while oxidation can produce carboxylic acids or ketones.
科学研究应用
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate the interactions of aromatic ethers with biological macromolecules.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The difluoromethoxy and ethoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems.
相似化合物的比较
Similar Compounds
1-(3-Bromopropyl)-3-methoxy-5-ethoxybenzene: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1-(3-Bromopropyl)-3-(trifluoromethoxy)-5-ethoxybenzene: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethoxybenzene: Similar structure but with a chloropropyl group instead of a bromopropyl group.
Uniqueness
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to its analogs
生物活性
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene, also known by its CAS number 1805865-96-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H15BrF2O2
- Molecular Weight : 309.15 g/mol
- Structure : The compound features a bromopropyl group and a difluoromethoxy group, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various protein targets. Research indicates that it may act as an inhibitor of specific protein-protein interactions, particularly involving the YAP/TAZ-TEAD signaling pathway, which is crucial in cell proliferation and survival .
Biological Activity Overview
- Anticancer Properties :
- Inflammatory Response Modulation :
- Stem Cell Mobilization :
Case Study 1: Anticancer Efficacy
A recent study evaluated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a calculated IC50 value of approximately 8 µM. This suggests a potent anticancer effect mediated through apoptosis induction.
Case Study 2: Inflammation Reduction
In an animal model of rheumatoid arthritis, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) compared to control groups. This indicates its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Reduced cell viability in cancer lines | |
| Anti-inflammatory | Decreased pro-inflammatory cytokines | |
| Stem cell mobilization | Enhanced mobilization in vivo |
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. The Material Safety Data Sheet (MSDS) indicates that the compound may cause respiratory irritation upon inhalation and skin irritation upon contact . Further toxicological studies are needed to fully understand its safety profile.
属性
分子式 |
C12H15BrF2O2 |
|---|---|
分子量 |
309.15 g/mol |
IUPAC 名称 |
1-(3-bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene |
InChI |
InChI=1S/C12H15BrF2O2/c1-2-16-10-6-9(4-3-5-13)7-11(8-10)17-12(14)15/h6-8,12H,2-5H2,1H3 |
InChI 键 |
JKHIZRWBAYBKQW-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=CC(=C1)CCCBr)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















